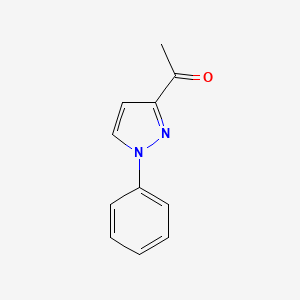

1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

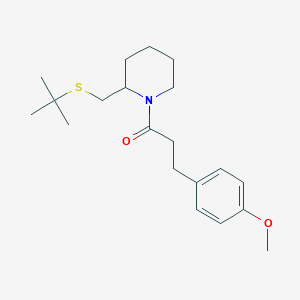

The compound 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one is a pyrazoline derivative, which is a class of organic compounds characterized by a five-membered ring structure containing two nitrogen atoms. The molecular structure and properties of such compounds have been extensively studied due to their potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of pyrazoline derivatives can be achieved through multicomponent reactions, as demonstrated in the synthesis of 1,4-dihydropyrano[2,3-c]pyrazole derivatives using an electro-catalyzed transformation involving malononitrile, aromatic aldehydes, and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one . This method highlights the versatility of pyrazoline synthesis, allowing for the introduction of various substituents to the core structure.

Molecular Structure Analysis

The molecular structure of pyrazoline derivatives has been characterized using spectroscopic techniques and confirmed by X-ray diffraction studies . The crystal packing of these molecules often involves weak intermolecular interactions, such as C-H···π interactions, which contribute to the stability of the crystal structure. The geometrical parameters obtained from these studies are consistent with theoretical calculations, providing a comprehensive understanding of the molecular conformation .

Chemical Reactions Analysis

Pyrazoline derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The carbonyl group, in particular, is a site for nucleophilic attack due to its negative charge, as indicated by molecular electrostatic potential (MEP) studies . The reactivity of these compounds can be further explored through molecular docking studies, which suggest potential inhibitory activity against various enzymes .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazoline derivatives, such as vibrational frequencies and hyperpolarizability, have been investigated to assess their potential in nonlinear optics . The HOMO-LUMO analysis is particularly important for understanding the charge transfer within the molecule, which is crucial for electronic and optical applications. Additionally, the molecular docking studies provide insights into the biological activity of these compounds, suggesting their role as anti-neoplastic agents .

Scientific Research Applications

Structural Characterization and Analysis

- The pyrazoline compound, closely related to 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one, has been synthesized and characterized through spectroscopic techniques and X-ray diffraction studies. It demonstrates effective packing through cohesive weak C⋯H···π interactions among neighboring molecules, offering insights into molecular interactions and structural properties (Delgado et al., 2020).

Application in Store-Operated Calcium Entry Inhibition

- Novel analogues of SKF-96365, including compounds structurally similar to this compound, have shown potential in inhibiting endoplasmic reticulum Ca2+ release and store-operated Ca2+ entry (SOCE) in cell lines, suggesting applications in cellular calcium regulation (Dago et al., 2018).

Synthesis and Spectral Correlations

- Synthesis of N-acetyl pyrazole derivatives, including variants of this compound, through solvent-free cyclization and acetylation, has been achieved. These derivatives' spectral data provide valuable information for chemical and pharmaceutical research (Thirunarayanan & Sekar, 2014).

Cytotoxicity Evaluation in Cancer Research

- Pyrazolyl ethanone derivatives, structurally related to this compound, have been synthesized and evaluated for cytotoxicity against various human cancer cell lines, demonstrating their potential as anticancer agents (Alam et al., 2018).

Crystal Structures and Chemical Properties

- The crystal structures of N-substituted pyrazolines, similar to this compound, have been analyzed, contributing to understanding the chemical properties and potential applications in material science (Loh et al., 2013).

Safety and Hazards

The safety information for “1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name |

1-(1-phenylpyrazol-3-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-9(14)11-7-8-13(12-11)10-5-3-2-4-6-10/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTPJEWGRXDIHTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NN(C=C1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91137-73-4 |

Source

|

| Record name | 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B2506661.png)

![Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2506662.png)

![N-(1-Cyanopropyl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide](/img/structure/B2506669.png)

![9-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one](/img/structure/B2506677.png)

![4-[4-(Benzyloxy)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2506679.png)

![6-chloro-N-[6-(3,4-dimethylphenoxy)pyridin-3-yl]pyridine-3-sulfonamide](/img/structure/B2506682.png)

![4-bromo-5-[[2-[(Z)-N-methoxy-C-methylcarbonimidoyl]phenoxy]methyl]-1-methyl-2-phenylpyrazol-3-one](/img/structure/B2506683.png)